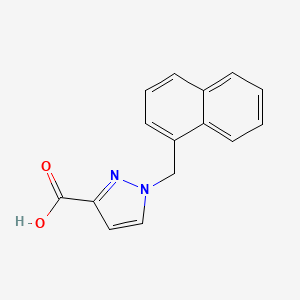
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a naphthalene ring attached to a pyrazole ring through a methylene bridge
Métodos De Preparación
The synthesis of 1-[(naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the naphthalene moiety: The naphthalene ring can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene or pyrazole rings, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities but differ in their functional groups and reactivity.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid have similar pyrazole rings but different substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19) |
Clave InChI |
RNPJRZKGPUFXGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)
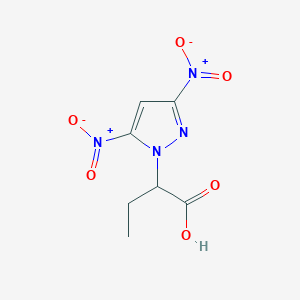

![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)
![4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11713565.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
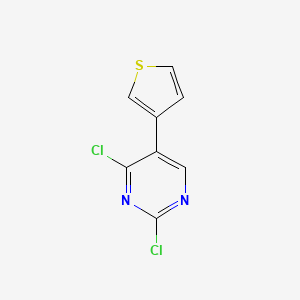
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11713584.png)

![methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11713601.png)
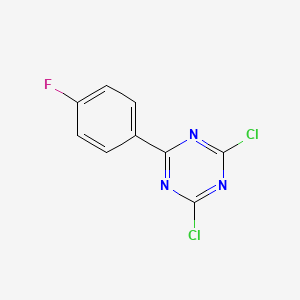
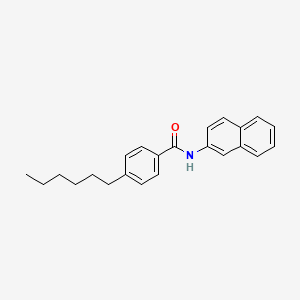
![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
![11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11713627.png)
